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Compound of Interest

Compound Name: 4-(2-Aminoethyl)-2-chlorophenol

Cat. No.: B1613402 Get Quote

An In-Depth Technical Guide to the Theoretical Properties of 4-(2-Aminoethyl)-2-
chlorophenol

This technical guide provides a comprehensive overview of the theoretically calculated and

estimated physicochemical and pharmacokinetic properties of the compound 4-(2-
Aminoethyl)-2-chlorophenol. This document is intended for researchers, scientists, and

professionals in the field of drug development and discovery. The data presented herein are

derived from computational models and estimations based on structurally related compounds,

offering a valuable in-silico starting point for further experimental investigation.

Chemical Identity and Structure
4-(2-Aminoethyl)-2-chlorophenol is a substituted phenol derivative. Its chemical structure

consists of a phenol ring with a chloro substituent at position 2 and an aminoethyl group at

position 4.

Chemical Structure:

Molecular Formula: C₈H₁₀ClNO[1]

Molecular Weight: 171.62 g/mol [1]
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The physicochemical properties of a compound are crucial determinants of its pharmacokinetic

behavior. The following properties for 4-(2-Aminoethyl)-2-chlorophenol have been estimated

using computational methods and data from analogous structures.

Property Predicted Value Method/Source

Molecular Weight 171.62 g/mol
Calculation from Molecular

Formula[1]

pKa ~8.82 (basic), ~10 (acidic)

Estimated based on

structurally similar compounds

like (R)-2-(1-aMinoethyl)-4-

chlorophenol.[2] The phenolic

hydroxyl group contributes to

its acidic nature, while the

amino group is basic.

logP (Octanol/Water Partition

Coefficient)
1.5 - 2.5

This is an estimated range.

The lipophilicity is influenced

by the chloro-substituted

aromatic ring, while the

hydroxyl and amino groups

increase hydrophilicity. Precise

prediction requires specialized

software.[3][4][5]

Aqueous Solubility Moderately soluble

The presence of polar amino

and hydroxyl groups suggests

moderate solubility in water.

However, the chlorophenyl

group will decrease solubility.

Solubility is expected to be pH-

dependent.[6][7]

In-Silico ADMET Profile: A Theoretical Overview
In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism,

Excretion, and Toxicity (ADMET) profile of a compound is essential to identify potential liabilities
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and reduce late-stage failures.[8][9] In-silico ADMET prediction tools utilize computational

models, including quantitative structure-activity relationship (QSAR) models and machine

learning algorithms, to forecast these properties based on the molecule's structure.[10][11][12]

Methodologies for In-Silico Prediction
The theoretical properties presented in this guide are based on methodologies commonly

employed in computational chemistry and drug discovery:

pKa Prediction: The ionization constant (pKa) is often predicted using software that analyzes

the electronic effects of functional groups within the molecule. The pKa of the amino and

phenolic groups is influenced by the electron-withdrawing effect of the chlorine atom.[13][14]

[15]

logP Calculation: The logarithm of the octanol-water partition coefficient (logP) is a measure

of a compound's lipophilicity. It is typically calculated using fragment-based methods or

atom-based methods where the contributions of different parts of the molecule are summed.

[4][16]

ADMET Profiling: A variety of web-based platforms and software packages, such as

ADMETlab and ADMET-AI, can predict a wide range of ADMET properties.[11][12] These

tools use large datasets of experimentally determined properties to train models that can

then make predictions for novel compounds.[8][10]

Visualizing Computational Workflows and Potential
Interactions
The following diagrams illustrate the general workflow for in-silico property prediction and a

hypothetical signaling pathway interaction that could be investigated for a molecule like 4-(2-
Aminoethyl)-2-chlorophenol.
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Caption: General workflow for in-silico prediction of compound properties.
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Caption: Hypothetical signaling pathway interaction for investigation.

Conclusion
The theoretical properties of 4-(2-Aminoethyl)-2-chlorophenol outlined in this document

provide a foundational in-silico assessment. These predictions suggest a moderately water-

soluble compound with both acidic and basic functional groups, and a lipophilicity profile that

may allow for membrane permeability. The computational ADMET profile, which can be
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generated using the described methodologies, will be crucial in guiding the next steps of

experimental validation and lead optimization in a drug discovery context. It is imperative that

these theoretical values are confirmed through in-vitro and in-vivo experimental studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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